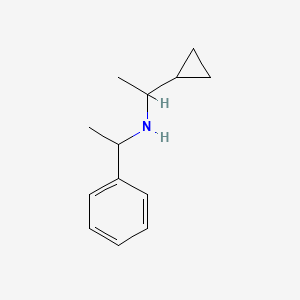

(1-Cyclopropylethyl)(1-phenylethyl)amine

Description

(1-Cyclopropylethyl)(1-phenylethyl)amine (CAS: 1021076-37-8) is a secondary amine featuring a cyclopropylethyl group and a phenylethyl substituent. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.3 g/mol . The IUPAC name is 1-cyclopropyl-N-(1-phenylethyl)ethanamine, and its structure includes a rigid cyclopropane ring attached to an ethyl chain, paired with a phenylethyl group.

The cyclopropane ring introduces significant steric bulk and electronic strain, which can influence its behavior in catalytic systems or molecular recognition processes. The compound is marketed as a specialty chemical for research applications, particularly in ligand design for asymmetric catalysis .

Properties

IUPAC Name |

1-cyclopropyl-N-(1-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(12-6-4-3-5-7-12)14-11(2)13-8-9-13/h3-7,10-11,13-14H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFMROBLJVZMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)(1-phenylethyl)amine typically involves the reaction of cyclopropylmethylamine with phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with sodium hydride as the base to deprotonate the amine and facilitate nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms are replaced by alkyl or acyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Secondary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Organic Chemistry

(1-Cyclopropylethyl)(1-phenylethyl)amine serves as a versatile intermediate for synthesizing complex organic molecules due to its reactive amine group. It is utilized in reductive amination and nucleophilic substitution reactions to create various pharmaceuticals and natural products with high yields and purity.

Pharmacology

Recent studies have focused on its potential as a precursor in the synthesis of bioactive molecules targeting central nervous system receptors. Its derivatives exhibit significant binding affinity towards dopamine and serotonin receptors, which are crucial for treating neurological disorders such as depression and anxiety .

The compound's unique structural features enhance its interaction with biological receptors and enzymes. Research indicates that it may influence neurotransmitter systems, suggesting therapeutic potential for mood and cognitive disorders. Studies using biochemical assays and animal models have shown that derivatives can modulate neurotransmitter levels, offering insights into treatments for conditions like Parkinson's and Alzheimer's disease .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that the compound could reduce neuronal cell death in vitro, suggesting a mechanism involving modulation of oxidative stress pathways.

Case Study 2: Synthesis of Chiral Molecules

In a recent application, this compound was employed as a chiral auxiliary in asymmetric synthesis. This method facilitated the production of enantiomerically enriched substances essential for the pharmaceutical industry, resulting in high optical purity for various drugs .

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(1-phenylethyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl and phenylethyl groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Steric Differences

The table below compares (1-Cyclopropylethyl)(1-phenylethyl)amine with analogous amines:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Steric Features | Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₉N | Cyclopropylethyl, phenylethyl | 189.3 | High rigidity, 3D steric bulk | Catalytic ligands, enantioselective synthesis |

| N-Methyl-1-phenylpropan-1-amine | C₁₀H₁₅N | Methyl, phenylpropyl | 149.2 | Linear alkyl chain, low steric hindrance | Intermediate in organic synthesis |

| N-Isopropyl-N-(1-phenylethyl)amine | C₁₁H₁₇N | Isopropyl, phenylethyl | 163.3 | Branched alkyl, moderate steric hindrance | Reductive amination, ligand synthesis |

| N-Ethyl-N-(1-phenylethyl)amine | C₁₀H₁₅N | Ethyl, phenylethyl | 149.2 | Linear chain, low steric bulk | Model compound in molecular imprinting |

| 2-(Cyclohex-1-en-1-yl)ethylamine | C₁₃H₂₃N | Cyclohexenyl, cyclopropylethyl | 193.3 | Cyclic alkene, flexible steric profile | Specialty synthesis (limited data) |

Key Observations:

Role in Catalysis and Enantioselectivity

This compound has been studied indirectly in ligand design. For example, bis(1-phenylethyl)amine derivatives are used in gold(I)-catalyzed enantioselective synthesis, where steric bulk from the phenylethyl groups enhances helical pitch and enantiomeric discrimination .

In contrast:

Biological Activity

(1-Cyclopropylethyl)(1-phenylethyl)amine, with the molecular formula C₁₃H₁₉N, is a secondary amine characterized by its unique structural features, including a cyclopropyl group and a phenylethyl group. This compound has attracted significant attention in medicinal chemistry and pharmacology due to its potential biological activities and applications as a synthetic intermediate. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method is the reaction of cyclopropylmethylamine with phenylethyl bromide under basic conditions, often utilizing sodium hydride in solvents like tetrahydrofuran. The resulting compound exhibits properties typical of secondary amines, which can undergo various chemical reactions such as oxidation and reduction.

The biological activity of this compound is largely attributed to its interaction with various biological receptors and enzymes. The unique structural features provided by the cyclopropyl and phenylethyl groups may enhance binding affinity and selectivity towards molecular targets. This interaction can modulate key biological pathways, making it a subject of interest in pharmacological studies.

Potential Mechanisms:

- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or other signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes that play critical roles in metabolic processes or disease pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly through modulation of neurotransmitter systems.

- Antinociceptive Activity : There is evidence supporting its role in pain relief, indicating an interaction with pain pathways.

- Neuroprotective Properties : The compound may offer neuroprotective effects, which are being explored for applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antidepressant-like effects in animal models, suggesting modulation of serotonin and norepinephrine levels. |

| Study B | Reported significant antinociceptive effects in pain models, indicating potential for pain management therapies. |

| Study C | Explored neuroprotective effects against oxidative stress in neuronal cell cultures, highlighting its potential in treating neurodegenerative conditions. |

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as an effective intermediate in various synthetic pathways. Its potential applications include:

- Pharmaceutical Development : As a lead compound for developing new antidepressants or analgesics.

- Research Tool : Utilized in studies aimed at understanding receptor interactions and enzyme mechanisms.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (1-cyclopropylethyl)(1-phenylethyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using ketone precursors (e.g., cyclopropylethyl ketone and phenylethylamine) with NaBH(OAc)₃ in CH₂Cl₂ under acidic conditions . AI-powered synthesis tools (e.g., Template_relevance models) predict feasible one-step routes by analyzing databases like Reaxys and Pistachio, prioritizing high-yield pathways with minimal byproducts . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance cyclopropane stability and prevent ring-opening side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) and amine proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₉N, ~201.30 g/mol) and fragmentation patterns .

- Chiral HPLC/GC : For enantiomeric resolution using columns like Chiralpak AD-H, given the compound’s stereogenic centers .

Q. How does the cyclopropane moiety influence the compound’s reactivity in organic transformations?

- Methodological Answer : The cyclopropane ring introduces strain, enhancing susceptibility to ring-opening reactions under acidic or oxidative conditions. For example, it may undergo [2+1] cycloadditions or react with electrophiles at the C-C bonds. Stability studies in polar aprotic solvents (e.g., DMF) are recommended to assess synthetic utility .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

- Methodological Answer : Enantioselective synthesis employs chiral auxiliaries (e.g., (S)-1-phenylethylamine) or asymmetric catalysis using phosphoramidite ligands (e.g., bis(1-phenylethyl)amine derivatives) . Stereochemical validation combines:

- Vibrational Circular Dichroism (VCD) : To assign absolute configuration.

- X-ray Crystallography : For solid-state conformation analysis .

- Kinetic Resolution : Monitoring enantiomeric excess (ee) via chiral shift reagents in ¹H NMR .

Q. How can computational modeling predict the compound’s role in enantioselective catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06/LACVP* level) model transition states in catalytic cycles. For example, steric interactions between the cyclopropylethyl group and catalyst ligands (e.g., BINOL-based phosphoramidites) determine enantioselectivity in Au(I)-catalyzed reactions . Molecular mechanics simulations assess conformational flexibility of the amine in ligand-substrate complexes .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., IL6 modulation vs. cardiovascular effects)?

- Methodological Answer :

- Comparative Assays : Parallel testing in IL6 secretion models (e.g., human monocyte cultures) vs. cardiovascular assays (e.g., isolated rat aorta) under standardized conditions .

- Structure-Activity Relationship (SAR) : Modifying the cyclopropane or phenyl groups to isolate pharmacophores responsible for specific activities.

- Target Profiling : Use of kinase/GPCR panels to identify off-target effects .

Q. How does the compound’s stereochemistry impact its performance as a chiral ligand in asymmetric catalysis?

- Methodological Answer : The (R,R) or (S,S) configuration of the amine dictates spatial orientation in metal complexes (e.g., Cu or Au catalysts). For instance, in phosphoramidite ligands, the bis(1-phenylethyl)amine group creates a steric environment that aligns substrates for enantioselective C-C bond formation . Racemization studies (e.g., heating in DMSO) assess configurational stability under catalytic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.